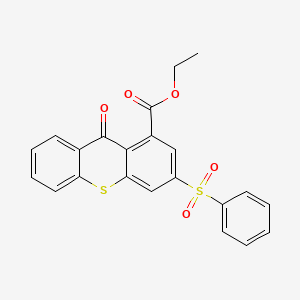

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate

Description

Properties

CAS No. |

81116-48-5 |

|---|---|

Molecular Formula |

C22H16O5S2 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

ethyl 3-(benzenesulfonyl)-9-oxothioxanthene-1-carboxylate |

InChI |

InChI=1S/C22H16O5S2/c1-2-27-22(24)17-12-15(29(25,26)14-8-4-3-5-9-14)13-19-20(17)21(23)16-10-6-7-11-18(16)28-19/h3-13H,2H2,1H3 |

InChI Key |

GMZGPOQKBSMQOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC(=C1)S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate typically involves multiple steps. One common method includes the reaction of a thioxanthene derivative with a phenylsulphonyl chloride in the presence of a base to introduce the phenylsulphonyl group. This is followed by esterification with ethanol to form the ethyl ester. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The phenylsulphonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate involves its interaction with specific molecular targets. The phenylsulphonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioxanthene core may also play a role in its biological activity by stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thioxanthene/Xanthone Family

Thioxanthene and xanthone derivatives share a tricyclic framework but differ in the heteroatom (S vs. O). Key analogues include:

Key Structural Differences:

- Heteroatom Effects : Thioxanthenes (S-containing) exhibit red-shifted UV absorption and lower solubility in polar solvents compared to xanthones (O-containing) due to sulfur’s larger atomic radius and polarizability .

- Substituent Impact : Phenylsulphonyl groups (as in the target compound) increase steric bulk and thermal stability relative to smaller substituents like methoxy or nitro groups. Ethyl esters improve membrane permeability over carboxylic acids .

Physicochemical and Functional Properties

| Property | This compound | 1-Methoxy-9-oxo-xanthene-2-carboxylic acid | TXO-PhCz |

|---|---|---|---|

| Solubility | Low (non-polar solvents) | High (aqueous buffers) | Moderate (DMF, DMSO) |

| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) | High (decomposes >300°C) |

| Electron Affinity | High (sulphonyl group) | Moderate (methoxy donor) | Very high (sulfone + carbazole) |

Bioactivity Notes:

- The target compound’s bioactivity remains unstudied, whereas carboxyxanthones exhibit antiallergic and antitumor effects . TXO-PhCz is explored in organic light-emitting diodes (OLEDs) due to its charge-transfer properties .

Challenges and Opportunities

- Target Compound: Limited data on crystallinity or hydrogen-bonding patterns (cf. ). Structural studies using SHELX or WinGX could elucidate packing motifs .

- Analogues : Carboxyxanthones face scalability issues due to harsh oxidation steps, while TXO-PhCz requires costly palladium catalysts .

Biological Activity

Ethyl 9-oxo-3-(phenylsulphonyl)-9H-thioxanthene-1-carboxylate (CAS No. 81116-48-5) is a compound belonging to the thioxanthene class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 424.498 g/mol

- Synonyms : Ethyl 3-(benzenesulfonyl)-9-oxo-9H-thioxanthene-1-carboxylate, EINECS 279-690-2

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the modification of thioxanthene derivatives. The structural framework includes a thioxanthene core with a phenylsulfonyl substituent and an ethyl carboxylate group, which influences its biological activity.

Antimicrobial Properties

Research indicates that thioxanthene derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that related thioxanthenes demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) varying by strain:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.2 - 25 |

| Escherichia coli | 12.5 - 100 |

| Pseudomonas aeruginosa | >100 |

These findings suggest that the compound may possess broad-spectrum antibacterial properties similar to other thioxanthenes, such as clopenthixol and flupenthixol .

Neuroleptic Activity

Thioxanthenes are also recognized for their neuroleptic effects, acting primarily as dopamine receptor antagonists. This compound may exhibit similar properties:

- Mechanism of Action : By blocking dopamine D2 receptors, these compounds can alleviate symptoms in psychotic disorders.

A comparative study indicated that compounds with specific side chains at position 9 showed varying neuroleptic potency. For instance, those with β-hydroxyethylpiperazinopropyl chains were notably more effective than others .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on flupenthixol demonstrated that derivatives could inhibit various bacterial strains effectively, with MIC values suggesting strong activity against pathogens like Corynebacterium and Listeria. This sets a precedent for evaluating this compound's potential in similar contexts .

- Neuropharmacological Studies : Research on thioxanthenes has shown their dual action in treating mental health conditions while also possessing antimicrobial properties. This duality suggests that this compound could be explored for combined therapeutic applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.